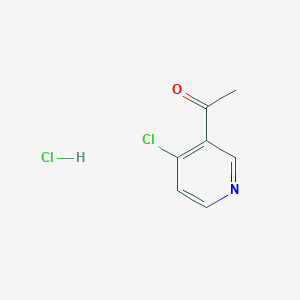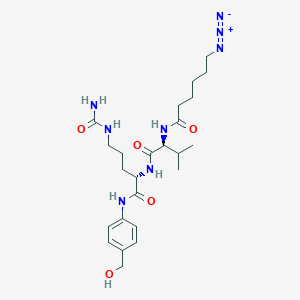
(S)-4,5-Diaminopentanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,5-Diaminopentanoic acid dihydrochloride, also known as S-DAP, is an important amino acid that is used for a variety of scientific research applications. It is synthesized from the reaction of (S)-4,5-diaminopentanoic acid and hydrochloric acid. This amino acid has been used in a variety of biochemical and physiological studies, and has been found to have unique advantages and limitations in lab experiments.
Applications De Recherche Scientifique
(S)-4,5-Diaminopentanoic acid dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a ligand for affinity chromatography, and as a stabilizer for proteins. It has also been used to study the interactions between amino acids and proteins, and to study the structure and function of enzymes.
Mécanisme D'action
(S)-4,5-Diaminopentanoic acid dihydrochloride acts as a substrate for enzymes and as a ligand for affinity chromatography. It binds to enzymes and other proteins through hydrogen bonding and electrostatic interactions. The binding of (S)-4,5-Diaminopentanoic acid dihydrochloride to proteins allows for the study of the structure and function of the proteins, as well as the interactions between amino acids and proteins.
Biochemical and Physiological Effects
(S)-4,5-Diaminopentanoic acid dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme glutathione reductase, and to increase the activity of the enzyme glutathione synthetase. It has also been found to have an inhibitory effect on the enzyme aldose reductase, and to reduce the formation of advanced glycation end products. Additionally, (S)-4,5-Diaminopentanoic acid dihydrochloride has been found to have an antioxidant effect and to reduce the levels of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-4,5-Diaminopentanoic acid dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a high binding affinity for proteins. Additionally, it is stable under a variety of conditions, making it ideal for use in long-term experiments. The main limitation of (S)-4,5-Diaminopentanoic acid dihydrochloride is that it is not as specific as other amino acids, meaning that it can bind to multiple proteins and can cause interference in some experiments.
Orientations Futures
The future of (S)-4,5-Diaminopentanoic acid dihydrochloride is promising. It has potential applications in drug discovery, as it can be used to study the interactions between proteins and drugs. Additionally, it has potential applications in the study of diseases, as it can be used to study the interactions between proteins and disease-causing agents. Additionally, (S)-4,5-Diaminopentanoic acid dihydrochloride could be used to study the mechanisms of action of drugs, as well as to study the effects of drugs on the body. Finally, (S)-4,5-Diaminopentanoic acid dihydrochloride could be used to study the mechanisms of action of enzymes, as well as the structure and function of proteins.
Méthodes De Synthèse
The synthesis of (S)-4,5-Diaminopentanoic acid dihydrochloride is achieved through the reaction of (S)-4,5-diaminopentanoic acid and hydrochloric acid. The reaction is conducted in an aqueous solution at a temperature of approximately 80°C and a pH of 1.5. The reaction is complete within a few hours and yields a white crystalline product. The product is then purified by recrystallization in aqueous ethanol and dried under vacuum.
Propriétés
IUPAC Name |
(4S)-4,5-diaminopentanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c6-3-4(7)1-2-5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPWEUZHVTXNBI-FHNDMYTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](CN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4,5-Diaminopentanoic acid dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)


![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)




![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)
![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)